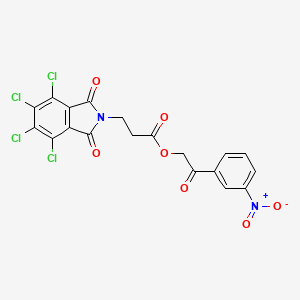![molecular formula C17H10N2O8 B12495324 5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B12495324.png)
5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{5-[(2,4,6-トリオキソ-1,3-ジアジナン-5-イリデン)メチル]フラン-2-イル}ベンゼン-1,3-ジカルボン酸: は、フラン環、ベンゼン環、およびジアジナン部分を有するユニークな構造が特徴である、複雑な有機化合物です。
2. 製法
合成経路と反応条件
5-{5-[(2,4,6-トリオキソ-1,3-ジアジナン-5-イリデン)メチル]フラン-2-イル}ベンゼン-1,3-ジカルボン酸 の合成は、通常、複数段階の有機反応を伴います。このプロセスは、フランおよびベンゼンの中間体の調製から始まり、次にジアジナン部分が導入されます。重要なステップには以下が含まれます。
フラン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
ベンゼン環の官能基化: フリーデル・クラフツアシル化などの適切な方法を使用して、ベンゼン環にカルボン酸基を導入します。
ジアジナン部分の導入: ジアジナン部分は、フラン中間体との縮合反応によって導入されます。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化バージョンが使用されることがあり、スケーラビリティ、収率、および費用対効果に重点が置かれます。連続フロー化学や自動合成などの技術が、効率と再現性の向上に採用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzene intermediates, followed by the introduction of the diazinane moiety. Key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzene ring functionalization: Introduction of carboxylic acid groups to the benzene ring using Friedel-Crafts acylation or other suitable methods.
Diazinane incorporation: The diazinane moiety is introduced through a condensation reaction with the furan intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
5-{5-[(2,4,6-トリオキソ-1,3-ジアジナン-5-イリデン)メチル]フラン-2-イル}ベンゼン-1,3-ジカルボン酸: は、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、穏やかな条件下で酸化されて対応する酸化物を生成できます。
還元: 還元反応により、この化合物は、水素化ホウ素ナトリウムなどの試薬を使用して、還元された形に変換できます。
置換: 求電子置換反応と求核置換反応により、ベンゼン環とフラン環の官能基を変更できます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
科学的研究の応用
5-{5-[(2,4,6-トリオキソ-1,3-ジアジナン-5-イリデン)メチル]フラン-2-イル}ベンゼン-1,3-ジカルボン酸: は、科学研究で幅広い用途があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生体経路における生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 酸化ストレスや炎症など、特定の疾患の治療における治療の可能性について調査されています。
産業: 独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に利用されています。
作用機序
5-{5-[(2,4,6-トリオキソ-1,3-ジアジナン-5-イリデン)メチル]フラン-2-イル}ベンゼン-1,3-ジカルボン酸 の作用機序は、特定の分子標的および経路との相互作用に関与しています。
分子標的: この化合物は、重要な生物学的プロセスに関与する酵素、受容体、またはその他のタンパク質を標的とする可能性があります。
関連する経路: 酸化ストレス、炎症、および細胞シグナル伝達に関連する経路を調節することで、観察された生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
ジクロロアニリン: 染料や除草剤の製造に使用される、2 つの塩素原子を持つアニリン誘導体.
独自性
5-{5-[(2,4,6-トリオキソ-1,3-ジアジナン-5-イリデン)メチル]フラン-2-イル}ベンゼン-1,3-ジカルボン酸: は、フラン環、ベンゼン環、およびジアジナン部分のユニークな組み合わせにより、ジクロロアニリンやカフェインなどの単純な化合物にはない、独特の化学的および生物学的特性を備えています。
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID: stands out due to its unique combination of a furan ring, benzene ring, and diazinane moiety, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
特性
分子式 |
C17H10N2O8 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O8/c20-13-11(14(21)19-17(26)18-13)6-10-1-2-12(27-10)7-3-8(15(22)23)5-9(4-7)16(24)25/h1-6H,(H,22,23)(H,24,25)(H2,18,19,20,21,26) |
InChIキー |
RXFJRHCXIBPFBU-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=C3C(=O)NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495242.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol](/img/structure/B12495262.png)
![2-(4-chlorophenoxy)-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B12495272.png)
![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12495276.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12495283.png)

![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide](/img/structure/B12495288.png)
![3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione](/img/structure/B12495292.png)
